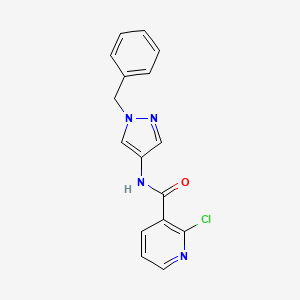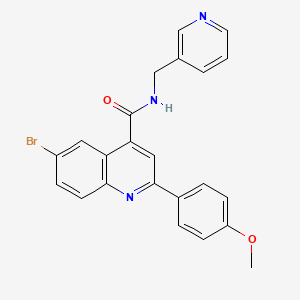
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide, also known as BPN-15606, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment and Alzheimer's disease. BPN-15606 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Wirkmechanismus
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that is highly expressed in the brain and plays a critical role in the regulation of cAMP signaling. By inhibiting PDE4D, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide increases cAMP levels in the brain, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and Aβ pathology, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to have other biochemical and physiological effects. For example, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to reduce inflammation in the brain, which is thought to contribute to the development and progression of Alzheimer's disease. N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. One area of interest is the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide in combination with other therapeutic agents for the treatment of Alzheimer's disease. Another potential direction is the development of more potent and longer-lasting PDE4D inhibitors based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. Finally, further studies are needed to elucidate the precise mechanisms by which N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects in the brain.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been extensively studied in preclinical models of cognitive impairment and Alzheimer's disease. In these studies, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to improve cognitive function and memory, as well as reduce the accumulation of amyloid beta (Aβ) plaques in the brain, a hallmark of Alzheimer's disease pathology.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)20-13-9-19-21(11-13)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICBGUHUPQETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B4277551.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277560.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4277567.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4277574.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4277578.png)
![N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4277586.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4277588.png)
![6-({[3-(ethoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4277589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B4277609.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277615.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277622.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277628.png)
